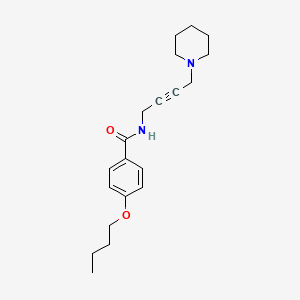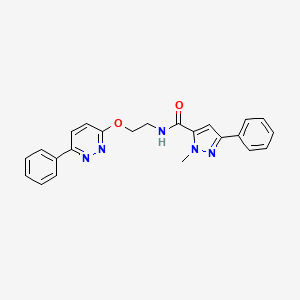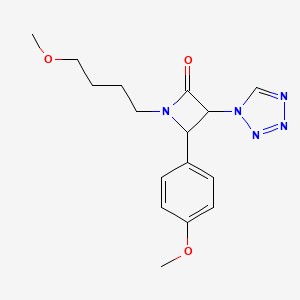
4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs. The molecule also contains a piperidine ring, which is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar amide group in this compound would likely make it more soluble in polar solvents.Applications De Recherche Scientifique
Antitubercular Activity
4-butoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: derivatives have been investigated for their anti-tubercular properties. Researchers have designed, synthesized, and evaluated these compounds against Mycobacterium tuberculosis H37Ra. The goal is to discover potent agents for combating tuberculosis, a global health challenge .
Pharmacological Applications
Piperidine derivatives, including our compound of interest, play a crucial role in drug design. They are essential building blocks in medicinal chemistry. These derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids. Scientists have explored their use in various contexts, such as antiviral, antibacterial, and anticancer agents .
Synthetic Strategies
Efficient methods for synthesizing substituted piperidines are essential. Researchers have focused on developing cost-effective and rapid synthetic routes. The piperidine cycle, with its six-membered heterocyclic structure, provides a versatile scaffold for drug construction. Recent reviews cover specific methods of piperidine synthesis, functionalization, and their pharmacological applications .
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for constructing complex molecules. Scientists have explored MCRs involving piperidines, leading to diverse derivatives. These reactions allow efficient assembly of molecular frameworks, making them valuable in drug discovery .
Spiropiperidines and Condensed Piperidines
Researchers have investigated the synthesis of spiropiperidines and condensed piperidines. These compounds exhibit unique structural features and may have specific biological activities. Understanding their synthesis and properties contributes to drug development .
Biological Evaluation
The biological evaluation of piperidine-containing compounds involves assessing their activity against specific targets. Researchers explore binding affinity, selectivity, and potential toxicity. By evaluating the biological effects of our compound, scientists aim to identify promising drug candidates .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-butoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-17-24-19-11-9-18(10-12-19)20(23)21-13-5-8-16-22-14-6-4-7-15-22/h9-12H,2-4,6-7,13-17H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDVGSUDNIBGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC#CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B2734000.png)
![Tert-butyl 5-[(2-chloroacetyl)amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2734002.png)
![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2734003.png)

![Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate](/img/structure/B2734008.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2734009.png)

![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)

![2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2734014.png)



